3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile
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Overview
Description
3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of an amino group, a carbonitrile group, and a ketone group within its structure. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions, making it environmentally friendly . Another approach involves the use of amine-functionalized silica magnetic nanoparticles as a catalyst, which enhances the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with hydrazine and phenylhydrazine to form iminohydrazine intermediates, which further cyclize to yield pyrazole derivatives.
Substitution Reactions: It can undergo substitution reactions with hydroxylamine to form hydroxyamino derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions with reactive methylene compounds to form pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, hydroxylamine, and various reactive methylene compounds. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include pyrazole derivatives, hydroxyamino derivatives, and pyridine derivatives. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Material Science: It is used in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile: Both compounds share a similar core structure but differ in the presence of the thiopyran ring in this compound.
3-Cyanochromone: This compound has a similar carbonitrile group but lacks the amino group and the thiopyran ring present in this compound.
The uniqueness of this compound lies in its diverse functionalities and potential pharmacological properties, making it a valuable compound in various fields of scientific research.
Properties
CAS No. |
61424-07-5 |
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Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-amino-4-oxothiochromene-2-carbonitrile |
InChI |
InChI=1S/C10H6N2OS/c11-5-8-9(12)10(13)6-3-1-2-4-7(6)14-8/h1-4H,12H2 |
InChI Key |
PFARJDVGQTZORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)C#N)N |
Origin of Product |
United States |
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